1-(2-Methyloxolan-2-yl)ethan-1-ol

Overview

Description

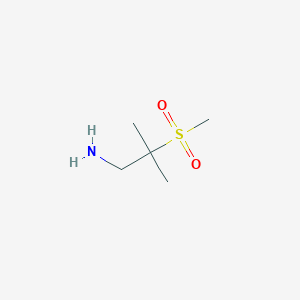

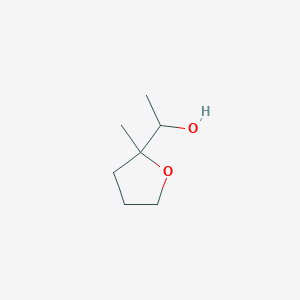

“1-(2-Methyloxolan-2-yl)ethan-1-ol” is an organic compound also known as methyloxolane ethanol or MOL-ETOH. It has a molecular weight of 130.19 .

Molecular Structure Analysis

The InChI code for “1-(2-Methyloxolan-2-yl)ethan-1-ol” is1S/C7H14O2/c1-6(8)7(2)4-3-5-9-7/h6,8H,3-5H2,1-2H3 . This indicates that the compound has a molecular formula of C7H14O2. Physical And Chemical Properties Analysis

“1-(2-Methyloxolan-2-yl)ethan-1-ol” is a liquid at room temperature . .Scientific Research Applications

New Aromatic Bisabolane Derivatives with Lipid-Reducing Activity

Research on the marine sponge Myrmekioderma sp. has led to the discovery of aromatic bisabolane-related compounds showing lipid-reducing activity. These findings suggest potential applications in treating lipid metabolic disorders and obesity, highlighting the compound's relevance in metabolic studies and therapeutic applications (Costa et al., 2019).

Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt

The development of stable organic salts for the benzylation of alcohols demonstrates the compound's application in organic synthesis, offering a versatile method for modifying alcohols into benzyl ethers with good to excellent yield (Poon & Dudley, 2006).

Heterogeneously Catalysed Condensations of Glycerol to Cyclic Acetals

Investigations into the acid-catalysed condensation of glycerol with various aldehydes and ketones underline the importance of cyclic acetals as novel platform chemicals. This research opens up avenues for utilizing glycerol, a renewable resource, in producing valuable chemical intermediates (Deutsch, Martin, & Lieske, 2007).

Organic–Inorganic Hybrid Polyoxoniobate Catalysis

A study on a trinuclear nickel-containing polyoxoniobate illustrates its catalytic efficiency in allylic alcohol epoxidation, showcasing a high conversion and selectivity. This represents the compound's application in catalysis and material science, offering insights into designing efficient catalysts for organic transformations (Li et al., 2017).

Insights into the Structure of Glycols and Derivatives

Comparative studies involving X-ray diffraction, Raman, and molecular dynamics on glycol derivatives provide a deeper understanding of their structural properties. This research is crucial for applications in material science, where the molecular structure influences material characteristics and functionality (Gontrani et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

1-(2-methyloxolan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(8)7(2)4-3-5-9-7/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKSTGJPHCKRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCCO1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methyloxolan-2-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)

![4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B1527549.png)

![[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine](/img/structure/B1527550.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)

![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)